2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with o-toluidine and thioglycolic acid. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific pathways involved in disease processes, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)thiazolidine-3-carboxamide: Lacks the o-tolyl group, which may affect its biological activity.
N-(o-tolyl)thiazolidine-3-carboxamide: Lacks the 3-methoxyphenyl group, which may influence its chemical properties.
Thiazolidine-3-carboxamide: The simplest form, lacking both the 3-methoxyphenyl and o-tolyl groups.
Uniqueness
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is unique due to the presence of both the 3-methoxyphenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or as a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-6-3-4-9-16(13)19-18(21)20-10-11-23-17(20)14-7-5-8-15(12-14)22-2/h3-9,12,17H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVYHDAAFQVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.